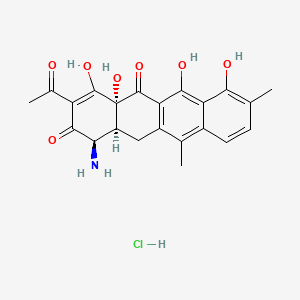
Cgp 29030A
Overview
Description
CGP-29030A is a small molecule drug initially developed by Novartis Pharma AG. It is a gamma-aminobutyric acid B receptor agonist, which means it activates the gamma-aminobutyric acid B receptor. This compound was primarily investigated for its potential therapeutic effects on nervous system diseases, particularly for its analgesic properties .
Preparation Methods
The synthetic routes and reaction conditions for CGP-29030A are not widely documented in public sources. as a small molecule drug, it is likely synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to achieve the desired pharmacological properties. Industrial production methods would typically involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
CGP-29030A, being a gamma-aminobutyric acid B receptor agonist, primarily interacts with biological targets rather than undergoing extensive chemical reactions. it may undergo standard organic reactions such as oxidation, reduction, and substitution during its synthesis and metabolic processes. Common reagents and conditions used in these reactions would depend on the specific steps in its synthetic route. The major products formed from these reactions would be intermediates and the final active compound .
Scientific Research Applications
Chemistry: As a gamma-aminobutyric acid B receptor agonist, it serves as a tool compound for studying the gamma-aminobutyric acid B receptor and its role in various physiological processes.
Biology: It is used in research to understand the mechanisms of gamma-aminobutyric acid B receptor activation and its effects on cellular signaling pathways.
Mechanism of Action
CGP-29030A exerts its effects by activating the gamma-aminobutyric acid B receptor, which is a G-protein coupled receptor. Upon activation, the receptor undergoes a conformational change that triggers signaling via guanine nucleotide-binding proteins. This signaling modulates the activity of downstream effectors such as adenylate cyclase, phospholipase A2, potassium channels, and voltage-dependent calcium channels. These effects result in the inhibition of neurotransmitter release and decreased neuronal excitability, contributing to its analgesic properties .
Comparison with Similar Compounds
CGP-29030A is unique in its specific action as a gamma-aminobutyric acid B receptor agonist. Similar compounds include other gamma-aminobutyric acid B receptor agonists such as baclofen and phenibut. Compared to these compounds, CGP-29030A may offer distinct pharmacological profiles and therapeutic potentials. For example, baclofen is commonly used as a muscle relaxant and antispastic agent, while phenibut is used for its anxiolytic and nootropic effects .
Properties
IUPAC Name |
[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c1-26-19-13-17(14-20(15-19)27-2)21(25)24-11-9-23(10-12-24)8-7-16-3-5-18(22)6-4-16;/h3-6,13-15H,7-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLXGFIBROXFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=C(C=C3)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150327 | |
| Record name | Cgp 29030A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113240-27-0 | |
| Record name | Cgp 29030A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113240270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cgp 29030A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














